Product packaging for 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine(Cat. No.:CAS No. 32726-84-4)

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B129959
CAS No.: 32726-84-4
M. Wt: 177.25 g/mol
InChI Key: IFQQQYVVFJFUMU-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a 2-aminopyridine scaffold linked to a 1-methylpyrrolidine ring, a structural motif present in potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Research into similar 2-aminopyridine derivatives has shown their significant value in the development of therapeutics for neurodegenerative diseases, as this core structure can be optimized for high blood-brain barrier (BBB) permeability, a critical factor for central nervous system (CNS) drug candidates . The molecular architecture of this compound contributes to specific physicochemical properties, including a topological polar surface area that is generally favorable for cell membrane permeation, making it a valuable subject for research in drug discovery and development . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Intended Use and Handling: This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a comprehensive risk assessment and employ appropriate safety controls, including the use of personal protective equipment (PPE), before handling this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B129959 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 32726-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQQQYVVFJFUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954391
Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
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Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32726-84-4, 6969-91-1
Record name Nicotine, 2-amino-, (+-)-
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Record name NSC68655
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Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
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Strategic Methodologies for the Synthesis of 3 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine and Its Analogues

Retrosynthetic Analysis and Rational Design of Precursor Molecules

A retrosynthetic analysis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine reveals several plausible disconnection points, guiding the rational design of precursor molecules. The primary disconnections involve the C-C bond between the pyridine (B92270) and pyrrolidine (B122466) rings, and the C-N bonds within the pyridine ring.

One logical disconnection is at the C2-C3 bond of the pyridine ring, suggesting a strategy where a pre-functionalized pyrrolidine derivative is coupled to a pyridine precursor. This leads to two key synthons: a 2-lithiated or 2-borylated pyridine-2-amine equivalent and a suitable electrophilic pyrrolidine derivative. Alternatively, disconnection at the C3-pyrrolidine bond suggests the coupling of a 3-halopyridin-2-amine with a nucleophilic pyrrolidine species, such as an organometallic or enamine derivative of N-methylpyrrolidine.

Another powerful retrosynthetic approach involves the construction of the pyridine ring onto a pre-existing pyrrolidine-containing fragment. For instance, a precursor molecule incorporating the 1-methylpyrrolidin-2-yl moiety attached to a three-carbon chain could undergo a cyclization reaction with an appropriate nitrogen source to form the desired 2-aminopyridine (B139424) ring. This strategy is particularly useful for creating a variety of pyridine analogues by modifying the cyclization precursors.

These retrosynthetic pathways inform the design of key precursor molecules, such as N-methylproline derivatives, functionalized pyridines (e.g., 2-amino-3-halopyridines), and versatile building blocks for pyridine ring synthesis like α,β-unsaturated ketones or nitriles bearing the N-methylpyrrolidine moiety.

Development of Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through both classical multi-step sequences and more modern, efficient one-pot methodologies.

A common multi-step approach involves the initial synthesis of the two heterocyclic components followed by their coupling. For example, a plausible route begins with the synthesis of N-methyl-2-lithiopyrrolidine, which can be generated from N-methylpyrrolidine using a strong base like n-butyllithium. This nucleophilic pyrrolidine can then be reacted with a suitable electrophilic pyridine precursor, such as 2-amino-3-bromopyridine. This coupling reaction, often mediated by a transition metal catalyst, forms the crucial C-C bond between the two rings.

An alternative multi-step sequence could involve the acylation of a 2-aminopyridine derivative at the 3-position with a protected N-methylproline derivative, followed by reduction and further functional group manipulations to yield the target compound. This approach offers good control over the introduction of substituents on both ring systems.

A representative multi-step synthesis is outlined below:

StepReactantsReagents and ConditionsProduct
1N-methylprolineSOCl₂, then 2-aminopyridine, AlCl₃3-(1-Methylpyrrolidine-2-carbonyl)pyridin-2-amine
23-(1-Methylpyrrolidine-2-carbonyl)pyridin-2-amineWolff-Kishner or Clemmensen reduction3-(1-Methylpyrrolidin-2-ylmethyl)pyridin-2-amine

This table represents a hypothetical multi-step sequence based on common organic reactions.

Modern synthetic chemistry increasingly favors one-pot procedures that combine multiple reaction steps without the isolation of intermediates, thereby saving time, resources, and reducing waste. For the synthesis of this compound and its analogues, a one-pot, multi-component reaction (MCR) is an attractive strategy. nih.gov

One such approach could involve the condensation of an enaminone derived from N-methylpyrrolidine with malononitrile (B47326) and a primary amine under solvent-free conditions. nih.gov This type of reaction can efficiently construct the substituted 2-aminopyridine ring in a single step. The generality of this MCR allows for the synthesis of a library of analogues by varying the enaminone and amine components. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are systematically varied to enhance selectivity and yield include the choice of catalyst, solvent, temperature, and base.

For transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, the choice of ligand is critical. bristol.ac.ukresearchgate.netacs.org For instance, in a Buchwald-Hartwig amination to form the 2-amino group on a pyridine ring, ligands like Xantphos or BINAP can significantly influence the reaction outcome. bristol.ac.ukresearchgate.netacs.org The selection of the base, such as cesium carbonate or potassium phosphate, is also crucial for achieving high yields. bristol.ac.ukresearchgate.netacs.org

Solvent selection plays a pivotal role in reaction kinetics and selectivity. Aprotic polar solvents like DMF or DMSO are often employed in cross-coupling reactions, while ethereal solvents like THF are common for organometallic reactions. Temperature control is essential to balance reaction rates and minimize side reactions.

The following table provides an example of how reaction conditions can be optimized for a hypothetical cross-coupling step:

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene10045
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane11085
3Pd(OAc)₂BINAPK₃PO₄Toluene10078

This is a representative data table illustrating the optimization process.

Stereochemical Control and Diastereoselective Synthesis of Enantiopure Analogues

The pyrrolidine ring in this compound contains a stereocenter at the 2-position. Consequently, controlling the stereochemistry to obtain enantiomerically pure analogues is a significant synthetic challenge and a critical aspect for potential biological applications.

One strategy for achieving stereocontrol is to start the synthesis from a chiral precursor. (S)- or (R)-N-methylproline, which are commercially available, can serve as chiral building blocks. Synthetic transformations of these chiral starting materials can be designed to proceed with retention or inversion of configuration at the stereocenter, leading to the desired enantiopure product.

Diastereoselective synthesis can be achieved by employing chiral auxiliaries or catalysts. For instance, an asymmetric hydrogenation or reduction of a prochiral intermediate can establish the stereocenter with high enantiomeric excess. The use of chiral ligands in transition metal-catalyzed reactions can also induce asymmetry. A diastereoselective synthesis of nicotine (B1678760) analogues has been reported via the intermolecular cycloaddition of azomethine ylides, a strategy that could be adapted for the synthesis of the target compound. niscpr.res.in

Integration of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. mdpi.com For the synthesis of this compound, several green chemistry principles can be applied.

The use of safer solvents is a key consideration. Water, ethanol, or solvent-free conditions are preferred over hazardous organic solvents. mdpi.comnih.gov Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov

Atom economy can be maximized by designing reactions where most of the atoms from the reactants are incorporated into the final product. One-pot and multi-component reactions are inherently more atom-economical than multi-step syntheses with intermediate purifications. nih.gov

The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is another important green chemistry principle. This reduces waste and the need for expensive and often toxic reagents. The development of a green synthesis for N-methylpyrrolidine using an inexpensive and environmentally friendly potassium carbonate catalyst in an aqueous medium is a relevant example.

Advanced Structural Elucidation and Conformational Analysis of 3 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Spectroscopic Methodologies for Comprehensive Structure Confirmation

A thorough review of scientific databases reveals no specific spectroscopic data sets for 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. The confirmation of its molecular structure would typically rely on the following techniques, for which no data has been found.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published ¹H, ¹³C, or 2D NMR spectra for this compound are available in the public domain. Such data would be essential for mapping the proton and carbon framework of the molecule and confirming the connectivity between the N-methylpyrrolidine ring and the 2-aminopyridine (B139424) moiety.

Hypothetical ¹H NMR Data Table (Note: This table is a hypothetical representation of expected chemical shifts and is not based on experimental data.)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-amine 5.0 - 6.0 br s -
H-pyridine 6.5 - 8.0 m -
H-pyrrolidine (CH) 3.0 - 3.5 m -
H-pyrrolidine (CH₂) 1.5 - 2.5 m -

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

There are no recorded mass spectra for this compound. High-resolution mass spectrometry would be required to confirm its exact molecular weight and elemental composition. Analysis of its fragmentation patterns would provide insight into the molecule's lability and structural components.

Hypothetical Mass Spectrometry Data Table (Note: This table is a hypothetical representation and is not based on experimental data.)

m/z Proposed Fragment
177.1266 [M+H]⁺
84.0813 [C₅H₁₀N]⁺ (N-methylpyrrolidinyl fragment)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

No experimental IR or Raman spectra for this compound have been documented. These techniques would be crucial for identifying the characteristic vibrational frequencies of its functional groups, particularly the N-H stretching and bending modes of the primary amine and the C=N and C=C vibrations of the pyridine (B92270) ring.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that no crystal structure for this compound has been determined or deposited. X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Approaches for Conformational and Electronic Structure Analysis

No specific computational studies focusing on this compound have been published. Such studies are essential for understanding its conformational preferences and electronic properties.

Density Functional Theory (DFT) Calculations for Geometric Optimization

There are no published reports of Density Functional Theory (DFT) calculations being performed for the geometric optimization of this compound. These theoretical calculations would provide valuable insights into the molecule's lowest energy conformation, bond parameters, and electronic structure, complementing experimental findings.

Molecular Dynamics Simulations for Dynamic Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique allows researchers to observe conformational changes, molecular flexibility, and intermolecular interactions by solving Newton's equations of motion for a system of atoms. For a molecule like this compound, MD simulations would provide critical insights into its dynamic structure.

Application to this compound:

Key parameters that would be investigated include:

Torsional Angle Distribution: Analysis of the dihedral angle between the pyridine and pyrrolidine (B122466) rings over the course of the simulation would reveal the most stable and frequently adopted conformations.

Conformational Energy Landscape: By mapping the potential energy as a function of key dihedral angles, a conformational energy landscape could be generated. This would identify the global minimum energy conformation as well as other low-energy, accessible conformations.

Solvent Effects: Running simulations in an explicit solvent (like water) would demonstrate how solvent molecules influence the conformational preferences through hydrogen bonding and other non-covalent interactions. The aminopyridine and pyrrolidine nitrogen atoms would be particularly important sites for such interactions.

Intramolecular Hydrogen Bonding: The presence of the 2-amino group on the pyridine ring introduces the possibility of an intramolecular hydrogen bond with the pyrrolidine nitrogen. MD simulations could predict the stability and prevalence of such an interaction, which would significantly restrict the molecule's conformational freedom.

Due to the lack of published research, no specific data tables on simulation parameters or conformational populations for this compound can be presented.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound can exist as two enantiomers, (S) and (R). Chiroptical spectroscopy is the primary set of techniques used to investigate chiral molecules, allowing for the determination of their absolute configuration. Electronic Circular Dichroism (ECD) is a particularly relevant technique.

Application to this compound:

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An experimental ECD spectrum provides a unique fingerprint for a specific enantiomer.

To determine the absolute configuration of this compound, the following procedure would be applied:

Experimental Spectrum: An ECD spectrum of the synthesized sample would be recorded.

Computational Modeling: Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be performed for both the (S) and (R) enantiomers. These calculations predict the theoretical ECD spectra based on the molecule's electronic transitions and three-dimensional structure.

Spectral Comparison: The experimental spectrum would be compared to the computationally predicted spectra for the (S) and (R) configurations. A match between the experimental spectrum and one of the theoretical spectra would allow for the unambiguous assignment of the absolute configuration of the sample.

The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the molecule's conformation. Therefore, accurate conformational analysis, often aided by the molecular dynamics simulations described previously, is crucial for obtaining reliable theoretical ECD spectra.

As no experimental or computational chiroptical data has been published for this specific compound, no spectral data or tables can be provided.

Chemical Reactivity and Functionalization Strategies for 3 1 Methylpyrrolidin 2 Yl Pyridin 2 Amine

Investigation of Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine rings is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the electron-donating amino group at the 2-position can significantly influence the outcome of such reactions. The amino group, being an activating group, directs electrophiles to the ortho and para positions. In the case of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, this would correspond to the 3- and 5-positions of the pyridine ring.

Given that the 3-position is already substituted, electrophilic attack is most likely to occur at the 5-position. The N-methylpyrrolidin-2-yl group at the 3-position is primarily an alkyl substituent and is expected to have a minor electronic effect on the pyridine ring. Therefore, the regioselectivity of EAS reactions will be predominantly controlled by the 2-amino group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the deactivating effect of the pyridine nitrogen, harsh reaction conditions are often required for these transformations. It is also important to consider that under strongly acidic conditions, the pyridine nitrogen and the amino group can be protonated, further deactivating the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄3-(1-Methylpyrrolidin-2-yl)-5-nitropyridin-2-amine
BrominationBr₂/FeBr₃5-Bromo-3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
ChlorinationCl₂/FeCl₃5-Chloro-3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
SulfonationSO₃/H₂SO₄2-Amino-3-(1-methylpyrrolidin-2-yl)pyridine-5-sulfonic acid

Note: The conditions for these reactions would likely need to be optimized to achieve reasonable yields, and protection of the amino group may be necessary in some cases.

Analysis of Nucleophilic Reactions and Amine Functionalization Potentials

The 2-aminopyridine (B139424) moiety in this compound offers a rich platform for nucleophilic reactions and functionalization of the exocyclic amino group. The amino group can act as a nucleophile, participating in a wide range of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer or related reactions.

The pyrrolidine (B122466) nitrogen is a tertiary amine and can also exhibit nucleophilic character, potentially leading to quaternization with reactive electrophiles.

Table 2: Potential Amine Functionalization Reactions

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)acetamide
AlkylationMethyl iodideN-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Reductive AminationBenzaldehyde, NaBH₃CNN-Benzyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Sulfonylationp-Toluenesulfonyl chlorideN-(3-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)-4-methylbenzenesulfonamide
Diazotization/Substitution1. NaNO₂, HCl2. CuCN3-(1-Methylpyrrolidin-2-yl)pyridine-2-carbonitrile

Application of Transition Metal-Catalyzed Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. For this compound, these reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions.

Suzuki Coupling: If a halo-substituted derivative of the parent compound is available (e.g., a 5-bromo derivative from electrophilic halogenation), it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: The same halo-substituted derivative can be used in palladium-catalyzed Buchwald-Hartwig amination reactions to form new C-N bonds with a variety of amines.

Heck and Sonogashira Couplings: Palladium-catalyzed Heck and Sonogashira couplings of the halo-derivative can be used to introduce alkene and alkyne functionalities, respectively.

Furthermore, the 2-amino group can act as a directing group in C-H activation reactions, potentially allowing for functionalization at the 3-position. However, this position is already substituted in the target molecule. Alternatively, the pyridine nitrogen can also direct C-H functionalization at the 2- and 6-positions.

Table 3: Representative Transition Metal-Catalyzed Coupling Reactions for a 5-Bromo Derivative

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(2-Amino-3-(1-methylpyrrolidin-2-yl)pyridin-5-yl)morpholine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-(Phenylethynyl)-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Studies on Heterocyclic Ring Transformations and Rearrangement Processes

The 2-aminopyridine scaffold is known to participate in several heterocyclic ring transformation and rearrangement reactions. These reactions often lead to the formation of new fused heterocyclic systems.

Reaction with 1,3-Dicarbonyl Compounds: Condensation of 2-aminopyridines with 1,3-dicarbonyl compounds can lead to the formation of pyridopyrimidines. The specific reaction conditions determine the final product.

Reaction with α-Haloketones: The reaction of 2-aminopyridines with α-haloketones is a classic method for the synthesis of imidazo[1,2-a]pyridines, which are important pharmacophores.

While there is no specific literature on such transformations for this compound, it is reasonable to expect that it would undergo similar reactions, yielding novel and complex heterocyclic structures. The steric bulk of the 3-substituent might influence the reaction rates and yields.

Design of Derivatization Strategies for Combinatorial Library Synthesis

The structural features of this compound make it an attractive scaffold for the generation of combinatorial libraries for drug discovery. The presence of multiple reactive sites allows for diverse and systematic derivatization.

A potential strategy for combinatorial library synthesis could involve a multi-step sequence where the 2-amino group is first functionalized, for example, by acylation with a set of diverse carboxylic acids. Subsequently, if a halo-substituent is present on the pyridine ring (e.g., at the 5-position), a second point of diversity can be introduced through transition metal-catalyzed cross-coupling reactions with a library of boronic acids or amines.

The chiral pyrrolidine ring also offers opportunities for stereoselective modifications, although this would require more specialized synthetic methods. The amenability of the scaffold to solid-phase synthesis could further enhance its utility in generating large and diverse chemical libraries.

Applications and Role in Advanced Chemical Synthesis

Utility as a Versatile Building Block in Complex Molecule Construction

There is currently no available scientific literature that details the use of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine as a building block in the construction of complex molecules. Its potential as a synthetic precursor has not been reported in peer-reviewed studies or patent literature.

Intermediacy in the Synthesis of Pharmacologically Active Compounds

There are no documented instances of this compound serving as an intermediate in the synthesis of pharmacologically active compounds. While structurally related compounds are abundant in medicinal chemistry, the specific role of this molecule as a synthetic intermediate is not described in the available literature.

Contribution to Novel Agrochemical Development

The application of this compound in the development of novel agrochemicals is not reported in the current scientific and patent literature. There is no evidence to suggest its use or investigation as a scaffold or intermediate in the synthesis of new pesticides, herbicides, or other agricultural chemicals.

No publicly available scientific information was found for the chemical compound "this compound." As a result, it is not possible to generate an article on its future research directions and translational perspectives based on the provided outline.

Extensive searches for this specific compound, including its synthesis, biological interactions, potential applications in materials science, mechanistic studies, and the design of its analogs, did not yield any relevant results. The available scientific literature and chemical databases predominantly feature information on the related but structurally distinct compound, 3-(1-Methylpyrrolidin-2-yl)pyridine, commonly known as nicotine (B1678760).

Without any existing research on "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Therefore, the generation of the article as per the user's instructions cannot be fulfilled at this time due to the absence of foundational data for the specified chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridin-2-amine derivatives can be prepared by reacting substituted pyridyl-amines with aldehydes or ketones under reflux in ethanol or methanol . Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for improved yield) to enhance regioselectivity and purity . Monitoring reaction progress via TLC or HPLC is critical for identifying intermediates and side products.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve substituent positions on the pyridine and pyrrolidine rings, with characteristic shifts for NH₂ (δ 5.5–6.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • X-ray Crystallography: Single-crystal X-ray diffraction confirms 3D structure and hydrogen-bonding patterns. For example, amine groups often form cyclic dimers via N–H⋯N interactions, as seen in related pyridin-2-amine structures . SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. How can QSAR models guide the design of derivatives with enhanced antibacterial activity?

  • Quantitative Structure-Activity Relationship (QSAR) studies using software like MOE correlate electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and lipophilic (Log P) parameters with bioactivity. For pyridin-2-amine derivatives, higher Log P values (indicating lipophilicity) and balanced steric bulk improve membrane permeability and target binding . Cross-validation (r² > 0.7) ensures model robustness.

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding motifs?

  • Discrepancies in hydrogen-bonding networks (e.g., dimeric vs. chain-like associations) often arise from solvent effects or crystallization conditions. SHELXL refinement with high-resolution data (R factor < 0.05) can distinguish between these motifs . For example, centrosymmetric dimers dominate in anhydrous conditions, while polar solvents may stabilize extended chains .

Q. What strategies mitigate low yields in catalytic synthesis of pyrrolidine-pyridine hybrids?

  • Low yields (e.g., <50%) may result from steric hindrance at the pyrrolidine N-methyl group or competing side reactions. Strategies include:

  • Catalyst Design: Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) improve regioselectivity in allylidene formation .
  • Protecting Groups: Neat ethylenediamine (EDA) protection reduces post-synthesis work by 50%, minimizing degradation .
  • Microwave-Assisted Synthesis: Reduces reaction time and byproduct formation .

Q. How does this compound interact with biological targets like TrkA kinase?

  • The compound’s pyridine core acts as a hydrogen-bond acceptor, while the pyrrolidine methyl group enhances hydrophobic interactions with kinase ATP-binding pockets. In vitro assays (e.g., kinase inhibition assays at 10 µM compound concentration) reveal IC₅₀ values correlated with substituent electronic profiles . Molecular docking studies (e.g., AutoDock Vina) validate binding poses using crystal structures (PDB entries with NCT ligand) .

Q. What experimental and computational methods address discrepancies in reported biological activities?

  • Contradictory bioactivity data (e.g., varying IC₅₀ across studies) require:

  • Dose-Response Validation: Replicate assays under standardized conditions (e.g., 72-hour incubation, 10% FBS media) .
  • Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out false negatives .
  • Machine Learning Models: Train neural networks on structural descriptors (e.g., Morgan fingerprints) to predict activity cliffs .

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